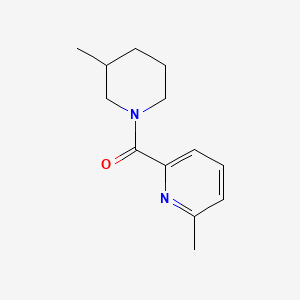
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications. In
科学的研究の応用
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been the subject of scientific research due to its potential therapeutic applications. It has been found to be a potent and selective monoamine transporter blocker, with a higher affinity for the dopamine transporter than the serotonin transporter. This makes it a potential candidate for the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease.
作用機序
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in their levels in the synaptic cleft. This results in a stimulant effect, which is responsible for its recreational use. However, the exact mechanism of action of (3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is still not fully understood and requires further research.
Biochemical and Physiological Effects:
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in animal models. It also increases the release of dopamine and norepinephrine in the brain, leading to a euphoric effect. However, it can also cause adverse effects such as anxiety, paranoia, and psychosis.
実験室実験の利点と制限
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, making it a useful tool for studying the dopamine transporter. However, its recreational use and potential for abuse make it difficult to obtain and use in research. Additionally, its adverse effects can make it challenging to use in animal models.
将来の方向性
There are several future directions for research on (3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and Parkinson's disease. Further research is also needed to fully understand its mechanism of action and the biochemical and physiological effects it has on the brain. Additionally, more studies are needed to determine the long-term effects of (3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone use and its potential for addiction.
合成法
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is synthesized through a multi-step process involving the reaction of 3-(4-methylbenzoyl)propionic acid with piperidine, followed by the reaction of the resulting intermediate with 2-chloro-4,6-dimethylpyridine. The final product is obtained through purification by recrystallization.
特性
IUPAC Name |
(3-methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-5-4-8-15(9-10)13(16)12-7-3-6-11(2)14-12/h3,6-7,10H,4-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJCMLRCBLNXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




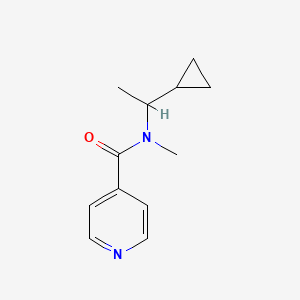
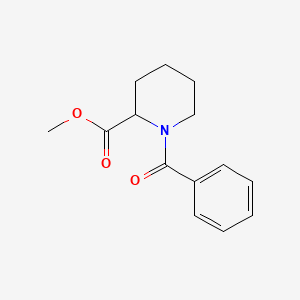


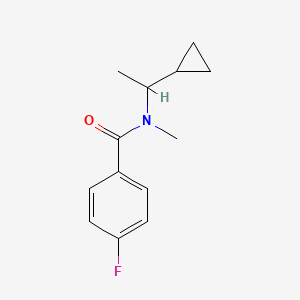

![cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493587.png)
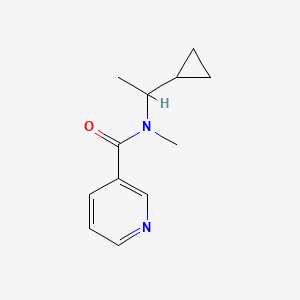
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylpropan-1-one](/img/structure/B7493601.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-thiophen-3-ylpropan-1-one](/img/structure/B7493602.png)
